molecular formula C15H16FN3O3 B2490665 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide CAS No. 2223721-66-0

1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide

カタログ番号 B2490665
CAS番号: 2223721-66-0
分子量: 305.309
InChIキー: SMCZMHLELAHPGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. It is commonly known as AZD-1775 and has garnered significant attention in the scientific community due to its potential as a cancer treatment. AZD-1775 is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 can lead to cell death in cancer cells, making AZD-1775 an attractive candidate for cancer therapy.

作用機序

AZD-1775 is a selective inhibitor of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide, an enzyme that plays a crucial role in the DNA damage response pathway. This compound is activated in response to DNA damage and helps to prevent cell death by halting the cell cycle and allowing time for DNA repair. Inhibition of this compound leads to cell death in cancer cells that have already accumulated DNA damage. This makes AZD-1775 an attractive candidate for cancer therapy, as cancer cells often have higher levels of DNA damage compared to normal cells.
Biochemical and physiological effects:
AZD-1775 has been shown to have a potent effect on cancer cells, leading to increased cell death. In addition to its role in DNA damage response, this compound is also involved in other cellular processes such as DNA replication and mitosis. Inhibition of this compound can lead to cell cycle arrest and disruption of DNA replication, leading to cell death. AZD-1775 has also been shown to sensitize cancer cells to radiation therapy, making it a potential radiosensitizer.

実験室実験の利点と制限

One advantage of using AZD-1775 in lab experiments is its selectivity for 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide. This allows for specific inhibition of this compound without affecting other cellular processes. However, the potency of AZD-1775 can also be a limitation, as high concentrations of the compound can lead to off-target effects. Another limitation is the complex synthesis of AZD-1775, which can make it difficult to obtain in large quantities for experiments.

将来の方向性

There are several potential future directions for the use of AZD-1775 in cancer therapy. One direction is the development of combination therapies that include AZD-1775 and other cancer treatments such as chemotherapy and radiation therapy. Another direction is the development of biomarkers that can predict which patients are most likely to respond to AZD-1775 treatment. Additionally, further research is needed to understand the long-term effects of AZD-1775 treatment and to optimize dosing regimens for maximum efficacy.

合成法

AZD-1775 was first synthesized by AstraZeneca, a pharmaceutical company, in 2012. The synthesis of AZD-1775 involves the reaction of N-(4-fluorophenyl)acetamide with ethyl 2-oxoazetidine-3-carboxylate in the presence of a base. The resulting intermediate is then acetylated to yield AZD-1775. The synthesis of AZD-1775 is a complex process and requires expertise in synthetic organic chemistry.

科学的研究の応用

AZD-1775 has been extensively studied in preclinical cancer models and has shown promising results. In a study published in the Journal of Clinical Investigation, AZD-1775 was found to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Another study published in Cancer Research showed that AZD-1775 can enhance the efficacy of radiation therapy in cancer cells. These studies suggest that AZD-1775 can be used in combination with other cancer therapies to improve treatment outcomes.

特性

IUPAC Name

1-acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-9(20)18-6-10(7-18)14(21)17-13-8-19(15(13)22)12-4-2-11(16)3-5-12/h2-5,10,13H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCZMHLELAHPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。